molecular formula C13H11N3O B3017979 2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 79973-96-9

2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B3017979
CAS No.: 79973-96-9
M. Wt: 225.251
InChI Key: ZQROQEKRGLIYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone and dihydroquinazolinone derivatives, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one
  • 2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one
  • 2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-thione

Uniqueness

2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-pyridin-3-yl-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8,12,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQROQEKRGLIYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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